molecular formula C15H25NO B14594931 2-[(Dibutylamino)methyl]phenol CAS No. 60460-57-3

2-[(Dibutylamino)methyl]phenol

Katalognummer: B14594931
CAS-Nummer: 60460-57-3
Molekulargewicht: 235.36 g/mol
InChI-Schlüssel: ACCAACYZYKXIOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Dibutylamino)methyl]phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dibutylamino)methyl]phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, an aryl halide reacts with a nucleophile, such as dibutylamine, under specific conditions to form the desired product . The reaction typically requires a strong base and elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and isolation to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Dibutylamino)methyl]phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as sodium dichromate or chromium trioxide are used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(Dibutylamino)methyl]phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-[(Dibutylamino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The dibutylamino group may enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(Dibutylamino)methyl]phenol is unique due to the presence of the dibutylamino group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

60460-57-3

Molekularformel

C15H25NO

Molekulargewicht

235.36 g/mol

IUPAC-Name

2-[(dibutylamino)methyl]phenol

InChI

InChI=1S/C15H25NO/c1-3-5-11-16(12-6-4-2)13-14-9-7-8-10-15(14)17/h7-10,17H,3-6,11-13H2,1-2H3

InChI-Schlüssel

ACCAACYZYKXIOZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)CC1=CC=CC=C1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.